N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide
Overview
Description
Mirdametinib is an investigational oral, allosteric, small molecule MEK inhibitor . It has a molecular formula of C16H14N2O4F3I and a molecular mass of 482.2 . Mirdametinib is a white to tan or pink solid .
Molecular Structure Analysis
The molecular structure of Mirdametinib is represented by the empirical formula C16H14F3IN2O4 . The InChI key for Mirdametinib is SUDAHWBOROXANE-SECBINFHSA-N .Chemical Reactions Analysis
Mirdametinib is a potent MEK inhibitor that suppresses phosphorylation of ERK in mouse colon 26 tumors with an IC 50 value of 0.33 nM . Suppression of ERK activation with 1 µM PD 0325901 combined with 3 µM CHIR99021 (a glycogen synthase kinase 3 inhibitor) prevents cell differentiation and sustains self-renewal of mouse embryonic stem cells for at least eight passages .Scientific Research Applications
Antipathogenic Activity
N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide has demonstrated potential in antipathogenic applications. A study by Limban et al. (2011) on acylthioureas, which are structurally related to N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide, revealed significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to grow in biofilms. This suggests the compound's potential for further development as an antimicrobial agent with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Neurological Research
In neurological research, particularly related to Alzheimer's disease, benzamide derivatives including N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide have been utilized as molecular imaging probes. A study conducted by Kepe et al. (2006) used a serotonin 1A (5-HT(1A)) molecular imaging probe, structurally similar to the compound , for quantifying receptor densities in the brains of Alzheimer's disease patients. This research provides insights into the role of serotonin receptors in Alzheimer’s disease and the potential use of similar benzamide derivatives in brain imaging and neurological disorder studies (Kepe et al., 2006).
Antioxidant Activity
Another significant area of research involving benzamide derivatives is their antioxidant activity. Jovanović et al. (2020) studied the electrochemical oxidation of amino-substituted benzamide derivatives and found them to be potent antioxidants, capable of scavenging free radicals. This research indicates the potential of N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide and similar compounds in developing treatments that require antioxidant properties (Jovanović, Miličević, Jadreško, & Hranjec, 2020).
Cancer Research
In cancer research, fluorine-containing benzamide analogs have been synthesized and evaluated for their potential in imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). Tu et al. (2007) demonstrated that these compounds, including those structurally similar to N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide, have high tumor uptake and acceptable tumor/normal tissue ratios, making them suitable for imaging the sigma2 receptor status in solid tumors (Tu et al., 2007).
Future Directions
Mirdametinib is currently under development as a monotherapy in patients with Neurofibromatosis Type 1 Associated Plexiform Neurofibromas (NCT03962543). It is being evaluated as a monotherapy in a Phase 1/2 study in pediatric and adolescent patients with low-grade gliomas (NCT04923126). Mirdametinib is also being investigated as monotherapy or in combination in biomarker-defined cancers owing to the critical role that the MAPK pathway plays in the growth and proliferation of many cancer types (including lung cancer, melanoma, pancreatic cancer, colorectal cancer, endometrial cancer, and ovarian cancer) .
properties
IUPAC Name |
N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3IN2O4/c17-11-3-2-10(16(25)22-26-7-9(24)6-23)15(14(11)19)21-13-4-1-8(20)5-12(13)18/h1-5,9,21,23-24H,6-7H2,(H,22,25)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDAHWBOROXANE-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)NOCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)NOC[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3IN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044024 | |
Record name | PD 0325901 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide | |
CAS RN |
391210-10-9 | |
Record name | N-[(2R)-2,3-Dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=391210-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PD 0325901 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0391210109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mirdametinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07101 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PD 0325901 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,3-Dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodophenylamino)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MIRDAMETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86K0J5AK6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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